molecular formula C16H20ClN3O2 B14000345 [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride CAS No. 1092-62-2

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride

Cat. No.: B14000345
CAS No.: 1092-62-2
M. Wt: 321.80 g/mol
InChI Key: FAWUWVMRYZXYJX-UHFFFAOYSA-N
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Description

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride is a chemical compound with the molecular formula C16H20ClN3O2 It is a derivative of carbamic acid and contains both phenyl and pyridinyl groups, making it a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride typically involves the reaction of 2-aminopyridine with phenylacetaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl chloroformate to yield the desired carbamate derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl) pyrimidine derivatives
  • Pyridine and pyrrole derivatives
  • Imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride stands out due to its unique combination of phenyl and pyridinyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1092-62-2

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride

InChI

InChI=1S/C16H19N3O2.ClH/c1-2-17-16(20)21-14(13-8-4-3-5-9-13)12-19-15-10-6-7-11-18-15;/h3-11,14H,2,12H2,1H3,(H,17,20)(H,18,19);1H

InChI Key

FAWUWVMRYZXYJX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(CNC1=CC=CC=N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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